![molecular formula C14H11F4N5O B2929856 4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380173-98-6](/img/structure/B2929856.png)
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as TFP or TFP-piperazine and is a small molecule inhibitor of protein kinase B (PKB/Akt) signaling pathway.
Mécanisme D'action
TFP-piperazine is a selective inhibitor of protein kinase B (PKB/Akt) signaling pathway. PKB/Akt is a serine/threonine kinase that plays a critical role in regulating cell survival, growth, and metabolism. TFP-piperazine binds to the ATP-binding pocket of PKB/Akt and inhibits its activity, thereby preventing downstream signaling events that promote cell growth and proliferation.
Biochemical and Physiological Effects:
TFP-piperazine has been shown to have a potent inhibitory effect on the PI3K/Akt signaling pathway, which is known to play a critical role in regulating cell survival, growth, and metabolism. Inhibition of this pathway by TFP-piperazine has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. TFP-piperazine has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of TFP-piperazine is its potent inhibitory effect on the PI3K/Akt signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, TFP-piperazine has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
1. Development of TFP-piperazine derivatives with improved solubility and potency.
2. Investigation of the potential applications of TFP-piperazine in other diseases such as diabetes and cardiovascular disease.
3. Exploration of the synergistic effects of TFP-piperazine with other drugs or therapies.
4. Investigation of the potential use of TFP-piperazine as a diagnostic tool for cancer and other diseases.
Méthodes De Synthèse
The synthesis of TFP-piperazine involves the reaction of 5-fluoropyrimidine-4-carboxylic acid with 2-(trifluoromethyl)pyridine-4-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with piperazine to obtain the final product.
Applications De Recherche Scientifique
TFP-piperazine has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt signaling pathway, which is known to play a critical role in cancer cell survival and growth. TFP-piperazine has also been investigated for its potential applications in neurological disorders such as Alzheimer's disease, where it has been shown to improve memory and cognitive function in animal models.
Propriétés
IUPAC Name |
4-(5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N5O/c15-10-6-19-8-21-13(10)22-3-4-23(12(24)7-22)9-1-2-20-11(5-9)14(16,17)18/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBZGFTUSTWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=NC=C2F)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

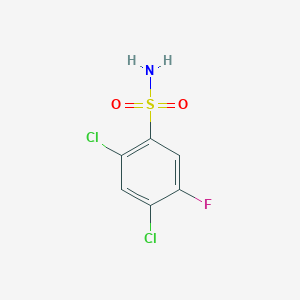
![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)
![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)
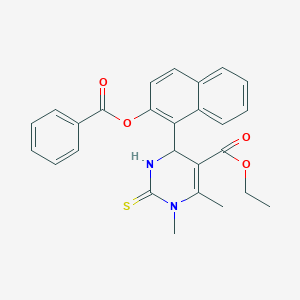
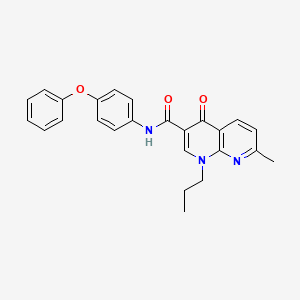
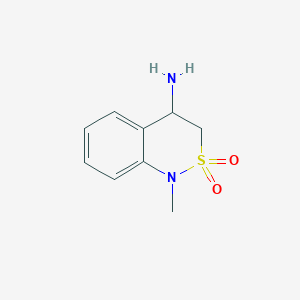
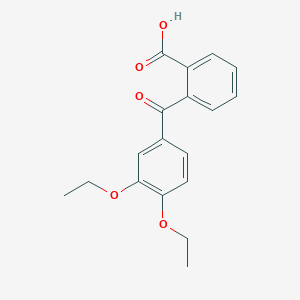
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
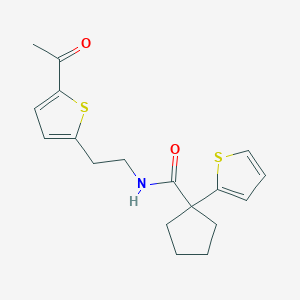
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)